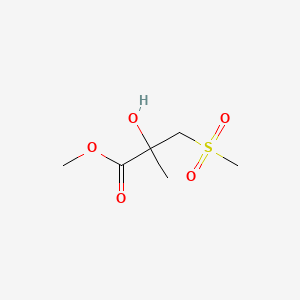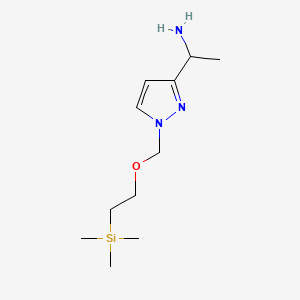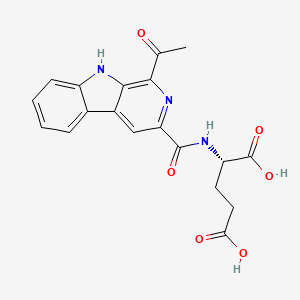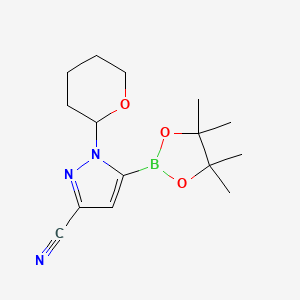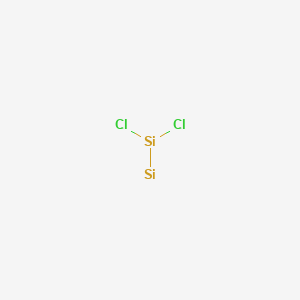
Dichlorodisilen-1-ylidene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorodisilen-1-ylidene is a unique organosilicon compound characterized by the presence of a silicon-silicon double bond This compound is of significant interest in the field of organosilicon chemistry due to its distinctive electronic and structural properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorodisilen-1-ylidene typically involves the reaction of dichlorosilane with a suitable base. One common method is the dehydrohalogenation of dichlorosilane using a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically at low temperatures, to prevent the decomposition of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other organosilicon compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yields and purity of the product.
化学反应分析
Types of Reactions
Dichlorodisilen-1-ylidene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-oxygen compounds.
Reduction: Reduction reactions can yield silanes and other reduced silicon species.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silicon dioxide and various silicon-oxygen compounds.
Reduction: Silanes and other reduced silicon species.
Substitution: Alkyl or aryl-substituted silicon compounds.
科学研究应用
Dichlorodisilen-1-ylidene has found applications in various fields of scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical applications.
Medicine: Its unique properties are being investigated for use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials with unique electronic and mechanical properties.
作用机制
The mechanism by which dichlorodisilen-1-ylidene exerts its effects is primarily through its reactivity with various chemical species. The silicon-silicon double bond and the presence of chlorine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds also feature a double bond and are known for their diverse chemical reactivity and biological activities.
Saturated Five-Membered Thiazolidines: These compounds are structurally similar and exhibit a wide range of pharmacological properties.
Uniqueness
Dichlorodisilen-1-ylidene is unique due to its silicon-silicon double bond and the presence of chlorine atoms, which confer distinctive electronic and structural properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high reactivity and specificity.
属性
CAS 编号 |
20424-84-4 |
|---|---|
分子式 |
Cl2Si2 |
分子量 |
127.07 g/mol |
IUPAC 名称 |
dichloro(silyl)silane |
InChI |
InChI=1S/Cl2Si2/c1-4(2)3 |
InChI 键 |
LSZGJUOYEHQGKU-UHFFFAOYSA-N |
规范 SMILES |
[Si][Si](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)
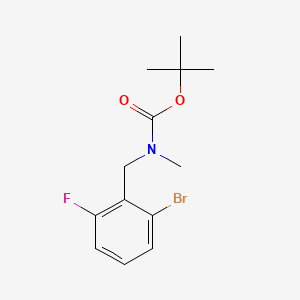
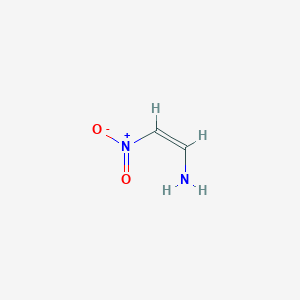
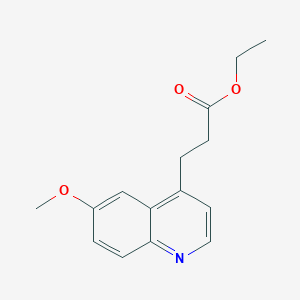
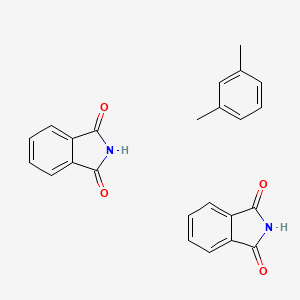
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

